(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile
Description
(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile (CAS: 1219086-87-9) is an acrylonitrile derivative with the molecular formula C₁₅H₇Cl₂F₂N and a molecular weight of 310.13 g/mol . Its structure features two distinct halogenated aromatic rings: a 3-chloro-2-fluorophenyl group and a 4-chloro-2-fluorophenyl group, both attached to a propenenitrile backbone in the Z-configuration. The compound is commercially available through suppliers like CHEMICELL, indicating its relevance in synthetic workflows .
Properties
IUPAC Name |
(Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F2N/c16-11-4-5-12(14(18)7-11)10(8-20)6-9-2-1-3-13(17)15(9)19/h1-7H/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXSBPTEJLPGY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C(C#N)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134221 | |
| Record name | (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219086-87-9 | |
| Record name | (αZ)-4-Chloro-α-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219086-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-3-(3-Chloro-2-fluoro-phenyl)-2-(4-chloro-2-fluoro-phenyl)-acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219086879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alphaZ)-4-Chloro-alpha-[(3-chloro-2-fluorophenyl)methylene]-2-fluorobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation
The most common and effective synthetic route to (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile is the Knoevenagel condensation between halogenated benzaldehydes and malononitrile or related nitrile-containing compounds.
-
- Base catalyst such as sodium ethoxide or piperidine
- Solvent: Ethanol or toluene
- Reflux temperature, typically 60–90°C
- Reaction time: Several hours (4–12 h depending on scale and conditions)
Mechanism:
The base deprotonates malononitrile to generate a nucleophilic carbanion that attacks the aldehyde carbonyl carbon, forming a β-unsaturated nitrile after elimination of water.Stereochemical Outcome:
The reaction favors the (Z)-isomer due to intramolecular hydrogen bonding and steric effects between the halogenated aromatic rings, which stabilize the cis configuration.
Wittig Reaction (Alternative Route)
An alternative method involves a Wittig-type olefination using phosphonium ylides derived from halogenated benzyl precursors and nitrile aldehydes.
-
- Use of phosphonium salt precursors
- Strong base such as n-butyllithium or potassium tert-butoxide
- Anhydrous solvents like THF
- Low temperature to room temperature
-
- Potential for higher stereochemical control
- Avoids direct condensation, useful if aldehyde is sensitive
-
- More complex reagent preparation
- Requires inert atmosphere and moisture-free conditions
This route is less commonly reported but can be tailored for specific synthetic needs.
Industrial Scale Considerations
Batch Reactors:
Large-scale synthesis typically employs batch reactors with optimized stirring, temperature control, and reagent addition to maximize yield and purity.Continuous Flow Reactors:
Emerging industrial methods use continuous flow technology to improve reaction efficiency, heat transfer, and scalability while maintaining stereochemical integrity.-
- Crude reaction mixtures are purified by column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the (Z)-isomer.
- Recrystallization from ethanol/dichloromethane mixtures may be used to obtain single crystals for characterization.
Analytical and Structural Validation
Single-Crystal X-ray Diffraction (SCXRD):
Confirms the (Z)-configuration by direct observation of bond angles and torsion angles, typically yielding orthorhombic crystal systems. Software such as ORTEP-3 is used for molecular visualization.NMR Spectroscopy:
Coupling constants of olefinic protons distinguish (Z) vs. (E) isomers.HPLC-DAD Purity Assessment:
Reverse-phase C18 columns with acetonitrile/water gradients and 0.1% trifluoroacetic acid are standard for purity checks, with retention times around 14.2 min.
Data Summary Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 3-chloro-2-fluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde | Commercially available |
| Key Reaction | Knoevenagel condensation | Base-catalyzed, forms acrylonitrile |
| Catalyst/Base | Sodium ethoxide, piperidine | Promotes carbanion formation |
| Solvent | Ethanol, toluene | Reflux conditions |
| Temperature | 60–90°C | Reflux or controlled heating |
| Reaction Time | 4–12 hours | Depends on scale and conditions |
| Purification | Silica gel chromatography, recrystallization | Isolates (Z)-isomer |
| Stereochemical Validation | Single-crystal X-ray diffraction, NMR | Confirms cis (Z) configuration |
| Yield | Typically >80% | High yield achievable |
Research Findings and Notes
The (Z)-configuration is critical for the compound’s biological activity, influencing binding interactions in medicinal chemistry applications.
The presence of chloro and fluoro substituents affects the electronic environment, which can influence reaction rates and stereoselectivity during condensation.
Optimization studies suggest that solvent polarity and base strength significantly affect the yield and stereochemical purity, with ethanol and sodium ethoxide being optimal in many cases.
Crystallographic refinement tools such as SHELXL and validation software like CheckCIF/PLATON are recommended to resolve any disorder or symmetry issues in the crystal structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl rings, where nucleophiles such as hydroxide ions or amines replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s dual chloro/fluoro substitution likely enhances its electrophilicity compared to analogues with single halogens (e.g., the thiazol-2-yl derivatives in ).
- Core Structure : Compounds with heterocyclic cores (e.g., thiazole in or tetrahydroimidazo-benzothiazol in ) exhibit increased structural complexity, which may influence binding affinity in biological systems.
- Functional Groups : Polar groups like hydroxy (in ) or methoxy (in ) improve aqueous solubility, whereas nitro groups (in ) enhance reactivity in electrophilic substitutions.
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s lack of polar groups (e.g., hydroxy or methoxy) suggests lower aqueous solubility compared to or . This aligns with ’s discussion of solid dispersions for similar halogenated compounds to improve bioavailability .
- Bioactivity : While pharmacological data are absent for the target compound, structural analogues like the pyrrolidine derivative in (a solid dispersion with enhanced bioavailability) highlight the importance of halogenated aromatic systems in drug design.
Biological Activity
(Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile, also known as a nitrile derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a propenenitrile moiety with two fluorinated chloro-substituted phenyl rings. The structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar nitrile compounds. For example, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 11.7 ± 0.23 | 8.72 ± 0.28 |
| Diclofenac | 8.72 ± 0.28 | TBD |
Note: TBD indicates that specific data for this compound is yet to be established.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that similar compounds exhibit significant growth inhibition. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Study:
A study involving structurally related compounds revealed that they effectively inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 5 to 20 μM. The exact IC50 for this compound remains to be fully characterized.
3. Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of nitrile derivatives. Modifications to the phenyl rings or the introduction of additional functional groups can significantly impact potency and selectivity.
Key Findings:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Chlorination : Chlorine substituents can modulate electronic properties, affecting the compound's reactivity and interaction with biological targets.
Mechanistic Insights
The biological mechanisms by which this compound exerts its effects are still under investigation. Preliminary data suggest that it may act through:
- Inhibition of key enzymes involved in inflammatory pathways.
- Induction of oxidative stress leading to apoptosis in cancer cells.
Q & A
Basic: What synthetic methodologies are reported for (Z)-3-(3-Chloro-2-fluorophenyl)-2-(4-chloro-2-fluorophenyl)-2-propenenitrile?
Answer:
The compound is typically synthesized via Knoevenagel condensation or Wittig reaction , utilizing halogenated benzaldehyde derivatives and nitrile-containing precursors. For example:
- Solvent-based condensation : Reacting 3-chloro-2-fluorobenzaldehyde with 4-chloro-2-fluorophenylacetonitrile in the presence of a base (e.g., piperidine) under reflux conditions in ethanol or toluene .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the (Z)-isomer, confirmed via coupling constants () for the trans-olefinic protons .
Basic: How is the stereochemical configuration of this compound validated?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the (Z)-configuration. For example:
- Crystals grown via slow evaporation in ethanol/dichloromethane mixtures yield orthorhombic systems (space group ), with bond angles and torsion angles confirming the cis arrangement of the fluorophenyl groups .
- ORTEP-3 software is used to visualize and refine the molecular geometry, ensuring accuracy in stereochemical assignments .
Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?
Answer:
Discrepancies in crystallographic data (e.g., thermal parameters, occupancy factors) can be addressed using SHELX software:
- SHELXL : Refines anisotropic displacement parameters for heavy atoms (Cl, F) and applies restraints to prevent overfitting. For disordered regions, PART instructions partition occupancy .
- Validation tools : CheckCIF/PLATON identifies symmetry errors or missed twinning, common in halogenated structures due to pseudosymmetry .
Advanced: What strategies improve the solubility and bioavailability of this hydrophobic compound for in vitro studies?
Answer:
- Solid dispersions : Spray drying or co-precipitation with polymers (e.g., HPMCAS, PVP-VA64) enhances aqueous solubility. For example, dispersions with 1:3 drug:polymer ratios increase bioavailability by 4–6× .
- Co-crystallization : Co-formers like succinic acid or nicotinamide improve dissolution rates via hydrogen-bonding interactions with the nitrile group .
Advanced: How does stereochemistry influence the compound’s biological activity in PROTAC-based studies?
Answer:
The (Z)-configuration is critical for PROTAC-mediated MDM2 degradation (e.g., compound 10 in ):
- Binding affinity : The cis-arranged fluorophenyl groups optimize van der Waals interactions with MDM2’s hydrophobic pocket (binding energy: ).
- E3 ligase recruitment : The nitrile group acts as a hydrogen-bond acceptor for cereblon (CRBN), enabling ternary complex formation (IC = 12 nM) .
Advanced: How to address conflicting reports on the compound’s IL-6 modulation activity?
Answer:
Contradictions in IL-6 mRNA/protein levels (e.g., ) may arise from:
- Cell-type specificity : Use knockout models (e.g., IL-6 macrophages) to isolate signaling pathways.
- Dose dependency : Perform dose-response curves (0.1–100 µM) to identify biphasic effects.
- Metabolic stability : LC-MS/MS monitors nitrile hydrolysis metabolites, which may antagonize IL-6 suppression .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time ~14.2 min .
- Elemental analysis : Theoretical C: 58.09%, H: 2.28%, N: 4.52%; deviations >0.3% indicate impurities .
Advanced: How to design bioactivity assays accounting for photodegradation?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
